molecular formula C9H16O4 B8644726 6-Methoxy-5,5-dimethyl-6-oxohexanoic acid

6-Methoxy-5,5-dimethyl-6-oxohexanoic acid

Cat. No. B8644726
M. Wt: 188.22 g/mol
InChI Key: GGJSOODCNYBZGV-UHFFFAOYSA-N
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Patent
US09006246B2

Procedure details

To tetrahydrofuran (THF) (180 mL) was added a 2.0M lithium diisopropylamide/THF-ethylbenzene-heptane solution (272 mL), the mixture was cooled to −68° C. in a dry ice-methanol bath, and a solution of methyl isobutyrate (55.38 g) in THF (180 mL) was added dropwise at −64° C. or lower for 50 minutes. The mixture was stirred at around −65° C. for 1 hour, and then a solution of [(4-bromobutoxy)methyl]benzene (40.0 g) and hexamethylphosphoric acid triamide (29.48 g) in THF (90 mL) was added dropwise at −62° C. or lower for about 30 minutes. After the mixture was stirred at the same temperature for 30 minutes, the dry ice bath was removed, followed by stirring for about 1.5 hours. The reaction solution was placed into an aqueous saturated ammonium chloride solution (1.4 L), followed by extraction with a mixed solution (1.6 L) of hexane:ethyl acetate (3:1). The extract solution was washed with water and an aqueous saturated sodium chloride solution, dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting orange liquid was treated with a silica gel column (hexane:ethyl acetate=15:1). The resulting compound (82.0 g) was dissolved in methanol (820 mL), a 4N hydrogen chloride/1,4-dioxane solution (82 mL) and 10% palladium carbon (50% hydrous product, 8.2 g) were added, and hydrogen was blown into the solution for 3.5 hours while stirring on a hot bath at 50° C. After cooled to room temperature, the system was replaced with nitrogen, and the catalyst was filtered off using Celite, followed by concentration under reduced pressure. Operation of adding toluene to the residue, and concentrating this again under reduced pressure was performed two times, followed by purification with a silica gel column (hexane:ethyl acetate=4:1→2:1). The resulting compound (23.88 g), carbon tetrachloride (170 mL) and sodium periodate (65.9 g) were added to a mixed solution of water (255 mL) and acetonitrile (170 mL), and then ruthenium trichloride (n-hydrate) (716 mg) was added for about 3 minutes in portions. After stirred at room temperature for 4 hours, the reaction mixture was dispersed in water (0.8 L), followed by extraction with ethyl acetate. After the extract solution was washed with water, an aqueous saturated sodium chloride solution was added, the mixture was stirred and filtered with Celite, and layers were separated. The organic layer was dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue was dissolved in toluene, and concentration operation was performed two times to obtain the title compound (27.2 g) having the following physical property values.
Quantity
55.38 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
29.48 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
lithium diisopropylamide THF ethylbenzene heptane
Quantity
272 mL
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N-][CH:5]([CH3:7])[CH3:6])(C)C.[Li+].[O:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1.C(C1C=CC=CC=1)C.CCCCCCC.[C:29]([O:34][CH3:35])(=[O:33])C(C)C.BrCCCC[O:41]CC1C=CC=CC=1.CN(C)P(=O)(N(C)C)N(C)C>O1CCCC1>[CH3:35][O:34][C:29](=[O:33])[C:5]([CH3:6])([CH3:7])[CH2:10][CH2:11][CH2:12][C:13]([OH:9])=[O:41] |f:0.1.2.3.4|

Inputs

Step One
Name
Quantity
55.38 g
Type
reactant
Smiles
C(C(C)C)(=O)OC
Name
Quantity
180 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
BrCCCCOCC1=CC=CC=C1
Name
Quantity
29.48 g
Type
reactant
Smiles
CN(P(N(C)C)(N(C)C)=O)C
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
lithium diisopropylamide THF ethylbenzene heptane
Quantity
272 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+].O1CCCC1.C(C)C1=CC=CC=C1.CCCCCCC
Name
Quantity
180 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-68 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at around −65° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the mixture was stirred at the same temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the dry ice bath was removed
STIRRING
Type
STIRRING
Details
by stirring for about 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with a mixed solution (1.6 L) of hexane:ethyl acetate (3:1)
WASH
Type
WASH
Details
The extract solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous saturated sodium chloride solution, dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting orange liquid was treated with a silica gel column (hexane:ethyl acetate=15:1)
DISSOLUTION
Type
DISSOLUTION
Details
The resulting compound (82.0 g) was dissolved in methanol (820 mL)
ADDITION
Type
ADDITION
Details
a 4N hydrogen chloride/1,4-dioxane solution (82 mL) and 10% palladium carbon (50% hydrous product, 8.2 g) were added
WAIT
Type
WAIT
Details
hydrogen was blown into the solution for 3.5 hours
Duration
3.5 h
STIRRING
Type
STIRRING
Details
while stirring on a hot bath at 50° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
Operation of adding toluene to the residue, and concentrating this again under reduced pressure
CUSTOM
Type
CUSTOM
Details
followed by purification with a silica gel column (hexane:ethyl acetate=4:1→2:1)
ADDITION
Type
ADDITION
Details
The resulting compound (23.88 g), carbon tetrachloride (170 mL) and sodium periodate (65.9 g) were added to a mixed solution of water (255 mL) and acetonitrile (170 mL)
ADDITION
Type
ADDITION
Details
ruthenium trichloride (n-hydrate) (716 mg) was added for about 3 minutes in portions
Duration
3 min
STIRRING
Type
STIRRING
Details
After stirred at room temperature for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
the reaction mixture was dispersed in water (0.8 L)
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
After the extract solution was washed with water
ADDITION
Type
ADDITION
Details
an aqueous saturated sodium chloride solution was added
STIRRING
Type
STIRRING
Details
the mixture was stirred
FILTRATION
Type
FILTRATION
Details
filtered with Celite, and layers
CUSTOM
Type
CUSTOM
Details
were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentration operation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C(CCCC(=O)O)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.